![molecular formula C10H9F3N2O2 B13613742 [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is a chemical compound known for its unique structure and properties. This compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, along with a trifluoromethyl group. The presence of these functional groups makes it a valuable compound in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
The synthesis of [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the introduction of the diazirine ring and the trifluoromethyl group through specific reactions. For instance, one common method involves the reaction of a phenylmethanol derivative with trifluoromethyl diazirine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the final product.
化学反応の分析
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to identify and study protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol involves the formation of reactive intermediates upon exposure to UV light. The diazirine ring undergoes photolysis, generating a highly reactive carbene species. This carbene can then form covalent bonds with nearby molecules, allowing it to act as a crosslinking agent in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
類似化合物との比較
Compared to other diazirine-containing compounds, [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is unique due to its trifluoromethyl group, which enhances its photoreactivity and stability. Similar compounds include:
- 3-(Trifluoromethyl)-3-phenyldiazirine
- 4-(Trifluoromethyl)phenylmethanol
- 2-Methoxy-4-(trifluoromethyl)phenylmethanol These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound particularly valuable for certain applications.
特性
分子式 |
C10H9F3N2O2 |
|---|---|
分子量 |
246.19 g/mol |
IUPAC名 |
[2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |
InChI |
InChI=1S/C10H9F3N2O2/c1-17-8-4-7(3-2-6(8)5-16)9(14-15-9)10(11,12)13/h2-4,16H,5H2,1H3 |
InChIキー |
GIPLYSUZUCCPLE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




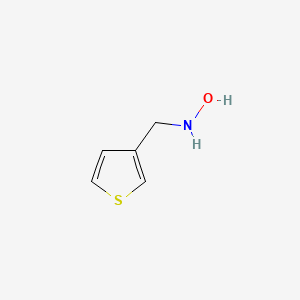
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)

![2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13613697.png)
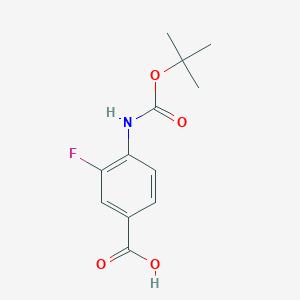
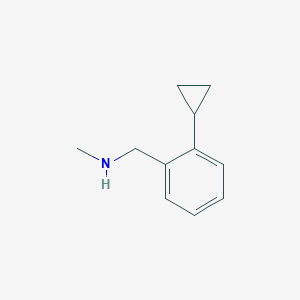

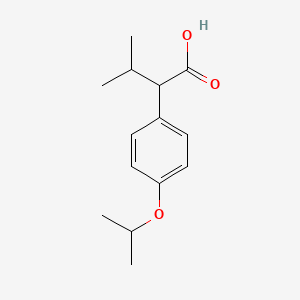
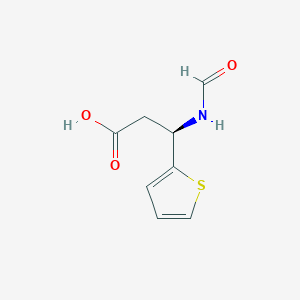
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)


